Cas no 15448-58-5 (1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione)

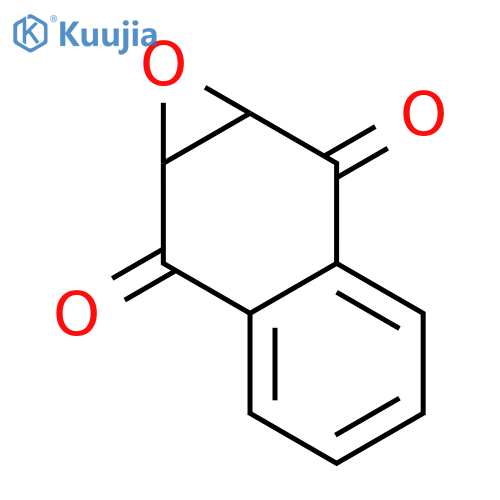

15448-58-5 structure

商品名:1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 化学的及び物理的性質

名前と識別子

-

- Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-

- 1A,7A-DIHYDRONAPHTHO[2,3-B]OXIRENE-2,7-DIONE

- 1,4-naphthoquinone epoxide

- 1,4-naphthoquinone oxide

- 11-Oxatricyclo[8.1.0.03,8]undecane-3(8),4,6-triene-2,9-dione

- 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxirene-2,7-dione

- 1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-quinone

- 2,3-Epo

- 2,3-epoxy-1,4-naphthoquinone

- 2,3-EPOXY-2,3-DIHYDRO-1,4-NAPHTHOQUINONE

- 2,3-Epoxy-2,3-dihydronaphthoquinone

- Naphth[2,3-b]oxirene-2,7-dione,1a,7a-dihydro-(9CI)

- Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione

- naphthoquinone epoxide

- NSC102657

- DTXSID20934994

- 15448-58-5

- 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione #

- FT-0637227

- 1,4-Naphthoquinone, 2,3-epoxy-2,3-dihydro-

- SCHEMBL3367182

- 1,4-Naphthoquinone 2,3-oxide

- AKOS016339965

- AKOS001675796

- CS-0334004

- NSC-666392

- NCIOpen2_001666

- 1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione

- 1R-0689

- NSC666392

- NSC 102657

- Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-

- NCGC00246537-01

- 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone

- NSC-102657

- 2,3-epoxy-2, 3-dihydro-1,4-naphthoquinone

- NS00052027

- EINECS 239-465-1

- CHEMBL1492909

- DB-043224

- 1AH,7AH-NAPHTHO[2,3-B]OXIRENE-2,7-DIONE

- 1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione

-

- インチ: InChI=1S/C10H6O3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-10/h1-4,9-10H

- InChIKey: TVVRFUOKLKGUKT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(C(C3OC3C2=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 174.03200

- どういたいしつりょう: 174.032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 46.7

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.462

- ふってん: 377.8°Cat760mmHg

- フラッシュポイント: 173.9°C

- 屈折率: 1.641

- PSA: 46.67000

- LogP: 0.83300

- ようかいせい: 未確定

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 1R-0689-10MG |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0689-10G |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 10g |

£5775.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0689-5MG |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0689-1G |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 1g |

£770.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0689-1MG |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | 1R-0689-20MG |

1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | >90% | 20mg |

£76.00 | 2023-03-07 | |

| Ambeed | A687530-1g |

Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione |

15448-58-5 | 97% | 1g |

$1122.0 | 2024-04-23 | |

| Apollo Scientific | OR32456-1g |

1AH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | tech | 1g |

£1078.00 | 2025-02-20 | |

| Chemenu | CM239247-1g |

Naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione |

15448-58-5 | 97% | 1g |

$606 | 2023-03-07 | |

| TRC | A177525-25mg |

1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione |

15448-58-5 | 25mg |

$ 230.00 | 2022-06-08 |

1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione 関連文献

-

1. Quinone epoxides. Part VIII. C-acetyl fission and C→O-acetyl migration in reactions of acetylquinone epoxides and related compoundsG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 368

-

2. Photoinduced oxygenation of an epoxynaphthoquinoneKazuhiro Maruyama,Atsuhiro Osuka,Hitomi Suzuki J. Chem. Soc. Chem. Commun. 1980 723

-

3. Quinone epoxides. Part VII. Stereospecific elaboration of 2-acetyl-1,4-naphthoquinone epoxidesG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 235

-

Liwen Feng,Don Antoine Lanfranchi,Leandro Cotos,Elena Cesar-Rodo,Katharina Ehrhardt,Alice-Anne Goetz,Herbert Zimmermann,Fran?ois Fenaille,Stephanie A. Blandin,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2018 16 2647

-

5. Quinone epoxides. Part VIII. C-acetyl fission and C→O-acetyl migration in reactions of acetylquinone epoxides and related compoundsG. Read,V. M. Ruiz J. Chem. Soc. Perkin Trans. 1 1973 368

15448-58-5 (1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15448-58-5)1a,7a-Dihydronaphtho2,3-boxirene-2,7-dione

清らかである:99%

はかる:1g

価格 ($):1010.0